N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine;dihydrochloride
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Overview
Description
N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine;dihydrochloride is a chemical compound with the molecular formula C13H21N5It is often used as a reference substance for drug impurities and reagents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves several steps. One common method includes the reaction of N-methyl-4-piperidone with appropriate reagents to form the desired product. The reaction conditions typically involve the use of solvents such as methanol or ethanol and catalysts like palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperature and pH, to ensure the desired outcome. For example, oxidation reactions may be performed at elevated temperatures, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-(4-methylpiperidin-3-yl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound shares a similar structure but differs in its specific functional groups and chemical properties.
N-methyl-4-piperidone: Another related compound, often used as a precursor in the synthesis of N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.
Uniqueness
N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to interact with various molecular targets makes it a valuable compound for research and pharmaceutical applications .
Properties
Molecular Formula |
C13H21Cl2N5 |
---|---|
Molecular Weight |
318.2 g/mol |
IUPAC Name |
N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C13H19N5.2ClH/c1-9-3-5-14-7-11(9)18(2)13-10-4-6-15-12(10)16-8-17-13;;/h4,6,8-9,11,14H,3,5,7H2,1-2H3,(H,15,16,17);2*1H |
InChI Key |
KSODOXNLLQKTEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNCC1N(C)C2=NC=NC3=C2C=CN3.Cl.Cl |
Origin of Product |
United States |
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